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Compound of Interest

2-Amino-4,5,6,7-
Compound Name: tetrahydrobenzo[b]thiophene-3-

carbonitrile

Cat. No.: B188851

An In-Depth Technical Guide to Key Isomers of CoH10N2S: Physicochemical Properties,
Synthesis, and Applications in Drug Discovery

Abstract

The molecular formula CeH10N2S represents a diverse class of heterocyclic isomers that form
the backbone of numerous biologically active compounds. Due to their unique structural
features, these scaffolds are of significant interest to researchers in medicinal chemistry and
drug development. This technical guide provides an in-depth analysis of the physical and
chemical properties of prominent CoH10N2S isomers, with a primary focus on 2-Amino-4-
phenylthiazole and a comparative overview of 2-Amino-6-methylbenzothiazole. We will explore
their synthesis, analytical characterization, and established applications, offering field-proven
insights for professionals engaged in the discovery of novel therapeutic agents. The narrative
emphasizes the causality behind experimental choices and is grounded in authoritative
references to ensure scientific integrity.

Part 1: The Landscape of CoH1oN2S Isomers

Isomers are compounds that share the same molecular formula but differ in the arrangement of
their atoms. This structural variance can lead to dramatically different physical, chemical, and
biological properties.[1] For the formula CoH10N2S, the possible arrangements give rise to
several important heterocyclic systems, including:
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e Thiazoles: Five-membered rings containing one sulfur and one nitrogen atom. The 2-
aminothiazole moiety is a privileged scaffold in medicinal chemistry, known for its wide range
of biological activities.[2]

o Benzothiazoles: A bicyclic structure formed by the fusion of a benzene ring and a thiazole
ring. These compounds are prevalent in research targeting cancer, microbial infections, and
neurodegenerative diseases.

» Benzothiazepines: A seven-membered heterocyclic ring containing nitrogen and sulfur fused
to a benzene ring. Derivatives of this structure have shown potential as a-glucosidase
inhibitors and CNS depressants.[3][4]

The specific placement of substituent groups on these core structures dictates the molecule's
overall polarity, ability to form hydrogen bonds, and steric profile, all of which are critical

determinants of its interaction with biological targets.[5] This guide will focus on specific, well-
characterized examples from these classes to provide a practical framework for researchers.

Part 2: Deep Dive: 2-Amino-4-phenylthiazole (CAS:
2010-06-2)

2-Amino-4-phenylthiazole is a cornerstone building block in synthetic and medicinal chemistry.
[6] Its structure, featuring a reactive amino group and a phenyl substituent on the thiazole core,
allows for extensive functionalization, making it a versatile intermediate for creating diverse
molecular libraries.[6]

2.1: Core Physicochemical Properties

The physical properties of 2-Amino-4-phenylthiazole are well-documented, providing a solid
foundation for its use in experimental settings.
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Property Value Source(s)
Molecular Formula CoHsN2S [7]
Molecular Weight 176.24 g/mol [7]

White to light brown
Appearance . [8]
solid/powder

Melting Point 149-153 °C [819]
IUPAC Name 4-phenyl-1,3-thiazol-2-amine [7]
SMILES String Nclnc(csl)-c2ccccc2

PYSJLPAOBIGQPK-
INChl Key [7]
UHFFFAOYSA-N

Assay (Purity) >96.0% (HPLC) [8]

The compound's favorable solubility and compatibility with various organic solvents enhance its
utility in laboratory synthesis.[6] Its stability under common reaction conditions further solidifies
its role as a reliable synthetic intermediate.

2.2: Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 2-amino-4-phenylthiazole and its
derivatives is the Hantzsch Thiazole Synthesis. This reaction involves the condensation of an
a-haloketone with a thiourea or thioamide.

Causality in Experimental Design:

» a-Haloketone (2-bromoacetophenone): This reactant provides the C4 and C5 atoms of the
thiazole ring. The bromine atom serves as a leaving group, facilitating the crucial ring-closing
cyclization step. The ketone carbonyl is the site of initial nucleophilic attack.

e Thiourea: This molecule provides the sulfur atom, the C2 atom, and the two nitrogen atoms
of the final aminothiazole structure. Its nucleophilic sulfur atom initiates the reaction.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-phenylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-phenylthiazole
https://www.thermofisher.com/order/catalog/product/432490010
https://www.thermofisher.com/order/catalog/product/432490010
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4245058.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-phenylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-phenylthiazole
https://www.thermofisher.com/order/catalog/product/432490010
https://www.chemimpex.com/products/44095
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solvent (Ethanol): Ethanol is a common choice as it effectively dissolves both reactants and
is relatively inert under the reaction conditions. Its polar protic nature can help stabilize
charged intermediates.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve thiourea (0.1 mol) in 150 mL of ethanol.

Addition of Reactant: To the stirring solution, add 2-bromoacetophenone (0.1 mol) portion-
wise over 15 minutes. The addition is done carefully to control any initial exotherm.

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours. The progress
of the reaction can be monitored using Thin Layer Chromatography (TLC).

Isolation: After the reaction is complete, cool the mixture to room temperature. The product,
2-amino-4-phenylthiazole hydrobromide, will often precipitate.

Neutralization & Purification: Filter the precipitate and wash it with cold ethanol. Resuspend
the solid in water and neutralize with a base (e.g., ammonium hydroxide or sodium
bicarbonate) until the solution is alkaline. This deprotonates the amino group and precipitates
the free base.

Final Product: Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
Recrystallization from ethanol or an ethanol/water mixture can be performed to obtain a high-
purity product.[10]
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Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-phenylthiazole.
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2.3: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step
in any protocol. A multi-pronged analytical approach is standard.[11]

e Melting Point Determination: The melting point is measured and compared to the literature
value (149-153 °C). A sharp melting range close to the expected value is an initial indicator
of high purity.

« Infrared (IR) Spectroscopy: The sample is analyzed to identify key functional groups.
Expected peaks include N-H stretching (for the amino group) around 3100-3500 cm~1, C=N
stretching within the thiazole ring, and aromatic C-H and C=C bands.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Provides information on the proton environment. One would expect to see
signals corresponding to the aromatic protons of the phenyl group, a singlet for the proton
on the thiazole ring (C5-H), and a broad singlet for the -NHz protons.

o 183C NMR: Shows the different carbon environments, confirming the presence of the phenyl
ring carbons and the distinct carbons of the thiazole core.

e Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. A
peak corresponding to the molecular ion [M]+ or protonated molecule [M+H]+ at m/z =
176.24 is expected.[7]

e High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the
compound, often reported as a percentage area of the main peak.[8]
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Caption: A comprehensive workflow for the analytical validation of CoH10N2S isomers.

2.4: Applications in Drug Development

The 2-amino-4-phenylthiazole scaffold is a privileged structure in drug discovery due to its
ability to engage in multiple types of non-covalent interactions (hydrogen bonding, 1t-stacking)
with biological targets. It is a key intermediate in the synthesis of compounds with a wide array
of therapeutic activities.[6]

e Anticancer Agents: It has been used to prepare suberoylanilide hydroxamic acid (SAHA)
analogs and ketone histone deacetylase (HDAC) inhibitors, which have shown potent cancer
cell growth inhibitory activities.[9]

» Anti-inflammatory Activity: Derivatives have been synthesized and evaluated for their
potential to modulate inflammatory pathways.
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» Antimicrobial and Antiviral Agents: The thiazole ring is a common feature in many
antimicrobial drugs, and this scaffold serves as a template for new agents.[2]

» Neurological Disorders: The compound serves as an intermediate for pharmaceuticals
targeting receptors in the brain.[6]

Part 3: Comparative Analysis: 2-Amino-6-
methylbenzothiazole (CAS: 2536-91-6)

Another significant isomer of CoH10N2S is 2-Amino-6-methylbenzothiazole. Its fused ring
system imparts different physicochemical and biological properties compared to the single-ring

thiazole.
3.1: Physicochemical Properties
] 2-Amino-6-
2-Amino-4- .
Property . methylbenzothiazol Source(s)
phenylthiazole
e
Molecular Formula CoHsN2S CsHsN2S [10]
Molecular Weight 176.24 g/mol 164.23 g/mol [10]
White to light brown Pale yellow granular
Appearance . [10]
solid product

] ] 123-128 °C (crude),
Melting Point 149-153 °C N ) [10]
purified higher

Phenyl-substituted Methyl-substituted
Structure ) )
Thiazole Benzothiazole

The benzothiazole is more rigid and planar than the phenylthiazole, which can significantly
influence how it fits into the binding pocket of a protein.

3.2: Synthesis and Biological Significance

2-Amino-6-methylbenzothiazole is commonly prepared via the oxidative cyclization of p-
tolylthiourea.[10] A well-established method involves reacting p-toluidine with sodium
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thiocyanate in the presence of sulfuric acid to form the thiourea intermediate, which is then
cyclized using sulfuryl chloride.[10]

This scaffold and its derivatives have demonstrated significant biological activities:

» Antioxidant and Cytotoxic Activity: Cobalt(ll) complexes of 2-amino-6-methylbenzothiazole
have shown significant antioxidant activity and cytotoxicity against MCF-7 breast cancer cell
lines.[12]

» Antimicrobial and Anti-tuberculosis Activity: The compound and its metal complexes exhibit
good antimicrobial properties.[12]

» Antifungal Agents: Certain derivatives are patented for their use as antifungal agents.

Part 4: Conclusion and Future Outlook

The chemical space defined by the molecular formula CsH10N-2S is rich with structures that are
fundamental to modern drug discovery. Isomers such as 2-amino-4-phenylthiazole and 2-
amino-6-methylbenzothiazole serve as versatile and highly valuable scaffolds. Their well-
defined physicochemical properties and established synthetic routes allow for the systematic
exploration of structure-activity relationships (SAR). As researchers continue to seek novel
therapeutic agents, the strategic functionalization of these and other CoH10N2S cores will
undoubtedly lead to the development of next-generation drugs with improved efficacy and
safety profiles. The integration of computational tools and artificial intelligence in predicting the
properties and activities of new derivatives will further accelerate innovation in this promising
area of medicinal chemistry.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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